molecular formula C15H14N4O5S B12174268 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](furan-2-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B12174268
M. Wt: 362.4 g/mol
InChI Key: NBNJZLUUIMICJN-UHFFFAOYSA-N
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Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring, a sulfonyl group, a piperazine ring, and a furan ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole ring, followed by the introduction of the sulfonyl group. The piperazine ring is then attached, and finally, the furan ring is incorporated. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity. The piperazine and furan rings contribute to the overall stability and specificity of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups. The presence of the benzoxadiazole ring and the sulfonyl group provides distinct chemical properties, such as enhanced reactivity and binding affinity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H14N4O5S

Molecular Weight

362.4 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C15H14N4O5S/c20-15(12-4-2-10-23-12)18-6-8-19(9-7-18)25(21,22)13-5-1-3-11-14(13)17-24-16-11/h1-5,10H,6-9H2

InChI Key

NBNJZLUUIMICJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CC=CC4=NON=C43

Origin of Product

United States

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